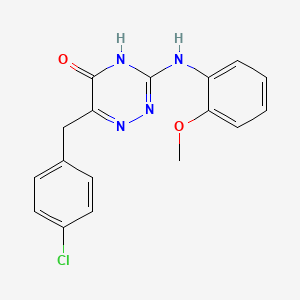

6-(4-chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 4-chlorobenzyl group at position 6 and a 2-methoxyphenylamino substituent at position 2. Triazinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. While direct data on its activity are unavailable, inferences can be drawn from structurally related triazinones discussed in the literature .

Properties

IUPAC Name |

6-[(4-chlorophenyl)methyl]-3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-24-15-5-3-2-4-13(15)19-17-20-16(23)14(21-22-17)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEZBPPSBHNNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

Substitution Reactions: The 4-chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride and a suitable base.

Amination: The 2-methoxyphenylamino group is incorporated through an amination reaction, where 2-methoxyaniline reacts with the triazine intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring or the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have investigated its activity against certain types of cancer cells, its role as an enzyme inhibitor, and its potential as an antimicrobial agent. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties contribute to the development of materials with enhanced durability, stability, and performance.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key triazinone derivatives, highlighting substituents and reported bioactivities:

Key Observations:

- Chloro vs. Fluoro Substituents : The target’s 4-chlorobenzyl group may enhance antifungal activity compared to the 4-fluorobenzylidene in 20b, which is optimized for antibacterial action. Chlorinated aromatic groups are frequently associated with improved antifungal potency due to increased lipophilicity and target binding .

- Methoxy Group Influence: The 2-methoxyphenylamino substituent likely improves solubility and bioavailability compared to alkylthio or thienyl groups in other derivatives (e.g., compound 12) .

- Lack of Thiol Groups : Unlike 20a–f and compound 12, the target lacks a mercapto (-SH) or thioether group, which may reduce metal-binding interactions critical for anticancer or antibacterial mechanisms .

Antibacterial and Antifungal Activity:

- Compound 20b : Exhibits broad-spectrum antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus) due to the electron-withdrawing fluoro group enhancing membrane disruption .

- Compound 20a : Shows selectivity against S. typhi and A. flavus, with the trifluoromethyl group contributing to fungal membrane penetration .

- Target Compound : Predicted to exhibit moderate antifungal activity (based on chloro substituent) but weaker antibacterial effects compared to 20b due to the absence of fluoro or trifluoromethyl groups.

Anticancer Activity:

- Compound 12 : Demonstrates cytotoxicity (MIC 3.90 μg/mL) attributed to the thienylvinyl group’s intercalation with DNA and thiol-mediated apoptosis .

- Target Compound : Unlikely to show significant anticancer activity due to the absence of conjugated π-systems or thiol groups.

Herbicidal Activity:

- Isomethiozin: Acts as a photosystem II inhibitor in plants, leveraging the tert-butyl and isobutylideneamino groups for target specificity .

- Target Compound : The 4-chlorobenzyl group may confer mild herbicidal properties, but its methoxyphenyl group could reduce phytotoxicity compared to Isomethiozin.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Fluoro (20b) and chloro (target) substituents enhance antibacterial and antifungal activities, respectively, by modulating electron density and lipophilicity .

Methoxy Groups : Improve solubility and pharmacokinetics but may reduce membrane penetration compared to hydrophobic groups like tert-butyl .

Thiol/Thioether Functionality : Critical for metal chelation and redox interactions in anticancer and antimicrobial mechanisms, as seen in 20a–f and compound 12 .

Biological Activity

6-(4-chlorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine class. Its unique structure, characterized by a triazine ring substituted with a chlorobenzyl group and a methoxyphenylamino group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 326.78 g/mol. The presence of the triazine moiety is notable for its role in biological activity, particularly in inhibiting specific enzymes and receptors.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cell signaling pathways. Specifically, it may target kinases that are crucial for cancer cell proliferation and survival. The chlorobenzyl and methoxy groups enhance its interaction with biological targets, potentially increasing its efficacy compared to other similar compounds .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest |

| MCF-7 (Breast) | 8.7 | Inhibition of kinase activity |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The presence of the chlorobenzyl group is believed to enhance its antibacterial activity .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Salmonella typhi | 10 | High |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups significantly influence the biological activity of this compound. The combination of the chlorobenzyl and methoxy groups not only affects solubility but also enhances interaction with biological targets compared to other related triazine derivatives .

Table 3: SAR Insights

| Compound Name | Key Substituents | Biological Activity |

|---|---|---|

| This compound | Chlorobenzyl, Methoxy | Anticancer and Antimicrobial |

| 3-((2-methoxyphenyl)amino)-6-(4-nitrobenzyl)-1,2,4-triazin-5(4H)-one | Nitrobenzyl | Potential antimicrobial properties |

Case Studies

Recent case studies have emphasized the therapeutic potential of this compound in preclinical settings. For instance:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis at concentrations as low as 10 µM.

- Antibacterial Efficacy : Another study evaluated its effectiveness against multi-drug resistant strains of bacteria, revealing that it inhibited growth at MIC values comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.